molecular formula C3H5I B100568 Iodocyclopropane CAS No. 19451-11-7

Iodocyclopropane

Cat. No.: B100568
CAS No.: 19451-11-7
M. Wt: 167.98 g/mol
InChI Key: VLODBNNWEWTQJX-UHFFFAOYSA-N
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Description

Iodocyclopropane is an organoiodine compound with the chemical formula C₃H₅I. It belongs to the haloalkane family and is characterized by a cyclopropane ring bonded to an iodine atom. This compound is a versatile intermediate in organic synthesis, often used to create various substituted cyclopropanes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodocyclopropane can be synthesized through several methods. One common approach involves the cyclopropanation of alkenyl iodides using the Wittig-Furukawa zinc reagent, which is derived from iodoform and diethylzinc. This method yields highly functionalized iodocyclopropanes in good to excellent yields .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of cyclopropane with iodine in the presence of a catalyst. This process ensures the efficient and large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions: Iodocyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as organolithium or organozinc reagents for substitution reactions.

Major Products:

Comparison with Similar Compounds

  • Fluorocyclopropane
  • Bromocyclopropane
  • Chlorocyclopropane

Comparison: Iodocyclopropane is unique due to the presence of the iodine atom, which is larger and more polarizable than fluorine, bromine, or chlorine. This makes this compound more reactive in substitution and cross-coupling reactions, providing a distinct advantage in organic synthesis .

Properties

IUPAC Name

iodocyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5I/c4-3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLODBNNWEWTQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19451-11-7
Record name iodocyclopropane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches to iodocyclopropanes?

A1: Several methods have been developed for the synthesis of iodocyclopropanes. These include:

  • Simmons-Smith-type reactions: This method involves the reaction of alkenes with diiodomethane (CH2I2) in the presence of a zinc reagent, such as diethylzinc (Et2Zn) []. This method can be rendered enantioselective by employing chiral ligands [, , ].
  • Chromium-mediated iodocyclopropanation: This method utilizes chromium(II) chloride (CrCl2) as a catalyst and iodoform (CHI3) as the iodine source to convert terminal alkenes into trans-iodocyclopropanes with high stereoselectivity [].
  • Cyclopropanation of alkenyl iodides: Stereodefined iodocyclopropanes can be synthesized by preparing 2- and 3-iodo-2-alken-1-ols and subjecting them to cyclopropanation using the Wittig-Furukawa zinc reagent, (ClCH2)2Zn [, ].

Q2: How does the reactivity of iodocyclopropanes differ from other halocyclopropanes?

A: Iodocyclopropanes are generally more reactive than their bromo- and chloro- counterparts due to the weaker carbon-iodine bond. This allows for easier transformations such as lithium-halogen exchange reactions, enabling further functionalization [, ].

Q3: What types of reactions can iodocyclopropanes undergo?

A3: Iodocyclopropanes exhibit diverse reactivity, making them valuable synthetic intermediates. Some key reactions include:

  • Lithium-halogen exchange: Treatment with alkyl lithium reagents, like butyllithium, generates nucleophilic cyclopropyllithium species, which can react with various electrophiles to introduce new substituents on the cyclopropane ring [, , , ].
  • Palladium-catalyzed cross-coupling reactions: Iodocyclopropanes readily participate in Suzuki-Miyaura reactions with boronic acids in the presence of a palladium catalyst, providing access to aryl- and alkenyl-substituted cyclopropanes [, , ].
  • Ring-opening reactions: Depending on the reaction conditions and substituents present, iodocyclopropanes can undergo ring-opening reactions to yield acyclic compounds [, ].
  • Cyclization reactions: Strategically positioned functional groups on the iodocyclopropane ring can participate in cyclization reactions to afford complex polycyclic structures. For instance, butyllithium-mediated cyclization of substituted cis-1-(alk-4-ynyl)-2-hydroxymethyl-1-iodocyclopropanes leads to the formation of spiro[2.4]heptanes [, , ].

Q4: What is the typical spectroscopic data associated with iodocyclopropanes?

A4: Iodocyclopropanes display characteristic spectroscopic features, including:

  • NMR spectroscopy: The presence of the iodine atom significantly influences the chemical shifts of protons and carbons in the cyclopropane ring, providing valuable structural information [].
  • Vibrational spectroscopy: Infrared and Raman spectroscopy can distinguish between cis- and trans- isomers of dihalocyclopropanes, including iodinated derivatives [].

Q5: What are some potential applications of iodocyclopropanes?

A5: The versatility of iodocyclopropanes in organic synthesis makes them attractive for various applications, including:

  • Drug discovery: The cyclopropane motif is present in numerous bioactive natural products and pharmaceuticals. Iodocyclopropanes can serve as valuable building blocks for the synthesis of such compounds [, ]. For example, process development for a new convergent formal synthesis of MIV-150, an HIV-1 protease inhibitor, has been achieved using an this compound moiety [].

Q6: What are the challenges associated with this compound chemistry, and how can they be addressed?

A6: While iodocyclopropanes are versatile building blocks, some challenges remain:

  • Stereoselectivity: Controlling the stereochemistry in iodocyclopropanation reactions is crucial, particularly for the synthesis of biologically active molecules. Further development of chiral ligands and catalysts is necessary to address this challenge [, , ].

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